1-(Difluoromethoxy)-3-(trifluoromethyl)benzene

Description

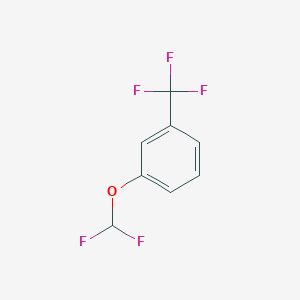

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethoxy (–OCF₂H) group at position 1 and a trifluoromethyl (–CF₃) group at position 3. This combination of electron-withdrawing substituents imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10)14-6-3-1-2-5(4-6)8(11,12)13/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIFXPGOZIQUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of photoredox catalysis for the defluorinative arylation of trifluoromethyl alkenes . This method is advantageous due to its metal-free nature and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-trifluoromethyl benzene derivatives, while substitution reactions can produce a variety of substituted benzene compounds.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 1-(difluoromethoxy)-3-(trifluoromethyl)benzene serves as an intermediate in the synthesis of pharmaceuticals. Its fluorinated nature often leads to enhanced biological activity and metabolic stability. Notably, compounds derived from this structure have shown potential as anti-inflammatory agents and in treating various diseases due to their ability to interact favorably with biological targets .

Agrochemicals

The compound is also utilized in the development of agrochemicals. Its fluorinated derivatives are effective in controlling a range of pests and weeds, making them valuable in agricultural applications. For example, pyrazole derivatives synthesized from this compound have been reported to exhibit herbicidal properties, contributing to improved crop yields .

Case Study 1: Synthesis of Pyrazole Derivatives

A study focused on synthesizing 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole demonstrated the utility of this compound as a precursor. The synthesis involved several steps:

- Reacting 1-methylpyrazole with a halogenating agent.

- Utilizing difluoromethanol under alkaline conditions.

- Employing photocatalysis for the trifluoromethylation step.

This approach yielded high selectivity and efficiency, showcasing the compound's role in producing effective herbicides .

Case Study 2: Development of Anti-inflammatory Agents

Another research effort explored the potential of fluorinated compounds derived from this compound as anti-inflammatory agents. The study highlighted how modifications to the benzene ring could enhance pharmacological properties while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Comparison of Applications

| Application Area | Compound Role | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals | Enhanced biological activity |

| Agrochemicals | Precursor for herbicides | Effective pest control |

| Material Science | Component in advanced materials | Improved material properties |

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its difluoromethoxy and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (–CF₃) group is a strong EWG, reducing electron density on the aromatic ring and directing electrophilic substitution to specific positions. This contrasts with weaker EWGs like difluoromethoxy (–OCF₂H), which balance electron withdrawal with steric effects .

- Halogen vs. Alkoxy: Chloro or bromo substituents (e.g., in and ) increase reactivity in cross-coupling reactions, while alkoxy groups (e.g., –OCF₂H) improve metabolic resistance in bioactive molecules .

Research Findings and Data Trends

- Lipophilicity: Fluorinated analogs consistently exhibit higher logP values compared to non-fluorinated counterparts, enhancing membrane permeability. For example, 1-(difluoromethoxy)-3-nitrobenzene (logP ~2.1) is more lipophilic than nitrobenzene (logP ~1.8) .

- Thermal Stability: Trifluoromethyl groups improve thermal stability, as seen in polymers derived from 1-(3-bromopropyl)-3-(trifluoromethyl)benzene .

- Bioactivity: Pyrrolidine derivatives () with difluoromethoxy groups show promise as anti-inflammatory agents, underscoring fluorine’s role in target engagement .

Biological Activity

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is an aromatic compound notable for its unique chemical structure, which includes both difluoromethoxy and trifluoromethyl groups. This compound is of interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and interactions with biomolecules.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C8H4F5O

- CAS Number : [not provided in the search results]

The presence of multiple fluorine atoms contributes to the compound's lipophilicity and stability, which can affect its biological interactions.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds similar to this compound. For instance, derivatives of benzene with similar substituents have shown varying degrees of antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for some derivatives range from 6.25 to 12.5 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in several studies. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 42 |

| MCF-7 | 100 |

| HaCaT | 250 |

| NIH 3T3 | 500 |

These findings suggest that the compound may exhibit selective toxicity towards cancer cells while having lower toxicity towards normal cells .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors within biological systems, modulating their activity. This interaction could lead to alterations in cellular signaling pathways, contributing to its observed biological effects.

Study on Anticancer Activity

A study focused on the anticancer properties of fluorinated benzene derivatives found that compounds with trifluoromethyl groups exhibited enhanced antiproliferative activities compared to their non-fluorinated counterparts. The presence of electron-withdrawing groups like trifluoromethyl was linked to increased potency against cancer cell lines .

Antimicrobial Activity Evaluation

Another relevant study evaluated the antimicrobial efficacy of various substituted benzene derivatives, including those with difluoromethoxy and trifluoromethyl groups. The results indicated that these compounds could inhibit the growth of both bacterial and fungal pathogens effectively, reinforcing the potential utility of such compounds in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(difluoromethoxy)-3-(trifluoromethyl)benzene, and how are reaction conditions optimized?

- Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, bromomethyl derivatives (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene ) can react with difluoromethoxide ions. Reaction optimization includes:

- Solvent choice : Polar aprotic solvents like THF or DMF enhance NAS efficiency.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ion mobility.

- Temperature : Controlled heating (60–100°C) balances reactivity and side-product formation.

- Purification : Column chromatography or recrystallization isolates the product .

Q. How is the compound characterized spectroscopically, and what are key diagnostic peaks?

- Answer :

- ¹⁹F NMR : Distinct signals for -OCF₂H (~-80 ppm) and -CF₃ (~-60 ppm) confirm substituent positions .

- ¹H NMR : Aromatic protons show splitting patterns dependent on substituent electron-withdrawing effects.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) match the calculated mass (C₈H₅F₅O: ~236 g/mol) .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Answer : Stability studies indicate:

- Acidic/alkaline conditions : Hydrolysis of the difluoromethoxy group occurs at extremes (pH <2 or >12), forming phenolic byproducts.

- Thermal stability : Decomposition above 150°C, confirmed by TGA/DSC. Storage recommendations: inert atmosphere, -20°C .

Advanced Research Questions

Q. How do electron-withdrawing substituents (-OCF₂H and -CF₃) influence electrophilic aromatic substitution (EAS) reactivity?

- Answer : The -CF₃ and -OCF₂H groups deactivate the benzene ring, directing EAS to the para position relative to the stronger electron-withdrawing group (-CF₃). Computational studies (DFT) show increased positive charge at the para carbon, favoring nitration or halogenation .

Q. What strategies address challenges in functionalizing electron-deficient arenes like this compound?

- Answer :

- Directed ortho-metalation : Use of strong bases (e.g., LDA) with directing groups (e.g., -OMe) to achieve regioselective C-H activation .

- Transition-metal catalysis : Pd-catalyzed cross-coupling (Suzuki, Heck) with electron-rich partners under microwave irradiation enhances yields .

Q. How can computational methods predict the compound’s reactivity in multi-step syntheses?

- Answer :

- DFT calculations : Model transition states for NAS or EAS, predicting activation energies and regioselectivity.

- Molecular docking : Assess interactions in drug design (e.g., binding to sodium channels, as seen in structurally related compounds ).

- Data tables :

| Parameter | Value (DFT) | Experimental Validation |

|---|---|---|

| HOMO-LUMO gap (eV) | 5.2 | UV-Vis: λₘₐₓ = 265 nm |

| Mulliken charge (para) | +0.35 | Nitration regiochemistry |

Contradictions and Validation

- Synthetic yields : Reported yields for bromomethyl intermediates vary (50–85%) depending on brominating agents (NBS vs. DBDMH) . Validation requires reproducibility across multiple labs.

- Spectroscopic data : Discrepancies in ¹⁹F NMR shifts (-78 to -82 ppm for -OCF₂H) highlight solvent/field strength effects .

Applications in Drug Discovery

Q. How is the compound utilized as a building block in bioactive molecule synthesis?

- Answer : It serves as a core for:

- Antimicrobial agents : Derivatives with pyrazole or thiadiazole moieties show activity against resistant strains .

- Kinase inhibitors : Trifluoromethyl groups enhance metabolic stability and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.